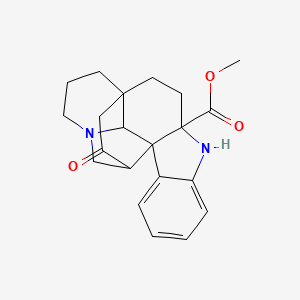

Methyl demethoxycarbonylchanofruticosinate

Description

Classification within Indole (B1671886) Alkaloids

Indole alkaloids are characterized by the presence of an indole nucleus in their structure. This class of compounds is further categorized based on their biosynthetic origins and structural complexity.

Methyl demethoxycarbonylchanofruticosinate is classified as a monoterpene indole alkaloid (MIA). MIAs are a diverse group of over 2,000 compounds, distinguished by the incorporation of a monoterpene unit into the indole alkaloid framework. nih.gov The biosynthesis of MIAs is a complex process that begins with the amino acid tryptophan, which provides the indole core, and secologanin (B1681713), a monoterpene derived from the iridoid pathway. These two precursors condense to form strictosidine (B192452), a pivotal intermediate from which the vast array of MIA skeletons are derived. nih.gov

Within the broad category of MIAs, this compound belongs to the chanofruticosinate-type alkaloids. This specific subgroup is predominantly found in plants of the genus Kopsia, a member of the Apocynaceae family. nih.gov Along with aspidofractinines and eburnamines, chanofruticosinates represent one of the three major structural backbones of monoterpene alkaloids isolated from Kopsia species. nih.gov The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov

Historical Context of Research on this compound and Related Analogs

The study of alkaloids from the Kopsia genus dates back to the mid-20th century, with phytochemical investigations revealing a wealth of structurally diverse and novel compounds. nih.gov The genus is widely distributed across Southeast Asia, China, and Australia and has been a subject of interest for natural product chemists due to the intriguing and often complex molecular architectures of its constituent alkaloids. nih.govresearchgate.net

Early research was primarily focused on the isolation and structural characterization of these alkaloids. Over time, as analytical techniques became more sophisticated, researchers were able to identify and characterize a growing number of minor alkaloids, including various derivatives of the chanofruticosinate skeleton. More recent studies have expanded to include the evaluation of the biological activities of these compounds, with some exhibiting interesting pharmacological properties. For instance, some chanofruticosinate-type alkaloids have been investigated for their antitussive and antimicrobial activities. thieme-connect.com

Detailed Research Findings

The following table summarizes key research findings related to this compound and its analogs.

| Research Focus | Key Findings | Source Organism | Reference |

| Phytochemical Analysis | Isolation and structural elucidation of chanofruticosinate-type alkaloids, including prunifolines A-F. | Kopsia arborea | nih.gov |

| Antimicrobial Activity | Investigation of indole alkaloids, including chanofruticosinate analogs, for their inhibitory activity against Staphylococcus aureus. | Kopsia hainanensis | thieme-connect.com |

| Cytotoxic Potential | Evaluation of new methyl chanofruticosinate type alkaloids for their cytotoxic activity against various tumor cell lines. | Kopsia lancibracteolata | nih.govresearchgate.net |

| Structural Diversity | Comprehensive review detailing the vast array of monoterpene indole alkaloids, with chanofruticosinates as a major class, from the Kopsia genus. | Kopsia species | nih.gov |

Spectroscopic Data

| Spectroscopic Technique | Type of Data Obtained | Relevance to Structure Elucidation |

| 1H NMR | Chemical shifts and coupling constants of protons. | Provides information about the electronic environment and connectivity of hydrogen atoms in the molecule. |

| 13C NMR | Chemical shifts of carbon atoms. | Reveals the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons. | Establishes the connectivity of atoms and helps in piecing together the molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio. | Determines the elemental composition and molecular formula of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZFCMYXOSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Methyl Demethoxycarbonylchanofruticosinate

Geographical Distribution of Source Plants

The primary sources of Methyl demethoxycarbonylchanofruticosinate are plants from the genus Kopsia. This genus encompasses approximately 30 species of shrubs and small trees. researchgate.net The geographical distribution of Kopsia is centered in Southeast Asia, with species native to countries including China, India, Malaysia, and other parts of the region. researchgate.netbenthamopen.com For instance, Kopsia singapurensis is found from Negeri Sembilan in Peninsular Malaysia southward to Singapore, often in lowland swampy forests. researchgate.net The various species of this genus are known to produce a rich diversity of indole (B1671886) alkaloids, many of which possess unique and complex chemical structures. researchgate.netresearchgate.net

Isolation from Kopsia hainanensis Stems

This compound has been successfully isolated from the stems of Kopsia hainanensis. In a notable study, this compound was one of two main constituents identified from the plant's stems. The isolation process involved extensive spectroscopic methods to determine its structure. researchgate.net

Isolation from Kopsia arborea Leaves

The leaves of Kopsia arborea are another significant natural source of chanofruticosinate-type alkaloids. nih.govfao.org Research has led to the isolation of a variety of these compounds, including this compound, from the leaf extracts of this plant. nih.gov The structural identification of these alkaloids was accomplished through the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, along with comparisons to data from previously identified related compounds. researchgate.netnih.gov

The following table summarizes the natural sources and the specific plant parts from which this compound has been isolated.

| Plant Species | Plant Part |

| Kopsia hainanensis | Stems |

| Kopsia arborea | Leaves |

Chromatographic and Extraction Methodologies for Natural Product Isolation

The isolation of this compound and other indole alkaloids from Kopsia species relies on established techniques for natural product chemistry. researchgate.net The general workflow involves an initial extraction from dried and powdered plant material, followed by purification using various chromatographic methods.

Extraction: The process typically begins with the extraction of the ground plant material (leaves, stems, etc.) using a sequence of organic solvents. A common approach is to use a Soxhlet extractor with solvents of increasing polarity, such as hexane (B92381) followed by dichloromethane (B109758) (CH2Cl2) or methanol (B129727) (MeOH). benthamopen.com Another method involves extraction with 70% aqueous acetone (B3395972) or ethanol. nih.govmdpi.com

A crucial step for isolating alkaloids is the use of acid-base extraction. The crude extract is dissolved in an acidic solution (e.g., 3% tartaric acid), which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous layer. The non-alkaloidal components can then be removed by partitioning with an organic solvent like ethyl acetate (B1210297) (EtOAc). Subsequently, the aqueous layer is made basic (e.g., with Na2CO3 or ammonia (B1221849) solution) to deprotonate the alkaloids, which can then be extracted back into an organic solvent. benthamopen.commdpi.com

Chromatography: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for separation and purification.

Column Chromatography (CC): This is a fundamental step where the crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. benthamopen.commdpi.com A gradient of solvents, such as chloroform (B151607) and methanol, is used to elute the compounds based on their polarity. benthamopen.com

Size-Exclusion Chromatography: Techniques like Sephadex LH-20 column chromatography are often employed to separate compounds based on their molecular size. benthamopen.commdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is frequently used. This technique offers high resolution and is effective in separating structurally similar alkaloids. mdpi.com

The table below outlines a typical methodology for the extraction and isolation of indole alkaloids from Kopsia species.

| Step | Technique | Description |

| 1. Preparation | Grinding & Drying | Plant material (e.g., stems, leaves) is dried and ground into a fine powder to increase surface area for extraction. |

| 2. Initial Extraction | Solvent Extraction | The powdered material is exhaustively extracted with organic solvents like ethanol, methanol, or dichloromethane. benthamopen.comnih.gov |

| 3. Acid-Base Partitioning | Liquid-Liquid Extraction | The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate acidic/neutral compounds from basic alkaloids. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are extracted back into an organic solvent. mdpi.com |

| 4. Primary Separation | Column Chromatography | The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a solvent gradient (e.g., chloroform/methanol) to yield several fractions. benthamopen.com |

| 5. Further Purification | Advanced Chromatography | Fractions containing the target compound are further purified using techniques like Sephadex LH-20 chromatography, centrifugal TLC, or preparative HPLC to isolate the pure compound. benthamopen.comresearchgate.netmdpi.com |

| 6. Structure Elucidation | Spectroscopic Analysis | The structure of the isolated pure compound is confirmed using spectroscopic methods such as NMR (1D and 2D), Mass Spectrometry (MS), IR, and UV. nih.gov |

Biosynthetic Pathways of Chanofruticosinate Type Indole Alkaloids

Precursor Role of Tryptophan and Secologanin (B1681713)

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids (MIAs), a vast and diverse family of natural products to which chanofruticosinate-type alkaloids belong, begins with the convergence of two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

From the shikimate pathway, the aromatic amino acid L-tryptophan serves as the foundational building block, providing the characteristic indole moiety of these alkaloids. Tryptophan is first enzymatically decarboxylated to produce tryptamine (B22526). This initial step commits the tryptophan molecule to the alkaloid biosynthetic route.

Strictosidine (B192452) as a Key Intermediate in Monoterpene Indole Alkaloid Biosynthesis

The crucial condensation of tryptamine and secologanin marks the first committed step in the biosynthesis of over 3,000 known monoterpenoid indole alkaloids. vu.nl This pivotal reaction is catalyzed by the enzyme strictosidine synthase (STR), which facilitates a Pictet-Spengler reaction between the two precursors. The product of this enzymatic condensation is strictosidine, a glucoalkaloid that serves as the universal precursor for all MIAs. scilit.com

The formation of strictosidine is a stereospecific process, yielding a molecule with a defined three-dimensional arrangement that dictates the subsequent cyclization and rearrangement reactions. Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-D-glucosidase (SGD), which removes the glucose moiety to generate a highly reactive aglycone. This unstable intermediate is the branching point from which the immense structural diversity of the MIA family arises.

Proposed Enzymatic Transformations Leading to Methyl Demethoxycarbonylchanofruticosinate

While the early steps of the monoterpenoid indole alkaloid pathway leading to strictosidine are well-established, the specific enzymatic transformations that diverge to form the vast array of alkaloid skeletons, including the chanofruticosinate framework, are still areas of active research. The biosynthesis of this compound is believed to proceed through the Aspidosperma alkaloid pathway, which involves a series of complex cyclizations and rearrangements.

Following the formation of the strictosidine aglycone, the pathway is thought to proceed through key intermediates such as pre-akuammicine and stemmadenine. nih.govresearchgate.net These intermediates undergo further enzymatic modifications, including oxidations, reductions, and rearrangements, to form the characteristic pentacyclic core of the Aspidosperma alkaloids.

A crucial intermediate in the biosynthesis of many Aspidosperma alkaloids is tabersonine. nih.govnih.govmdpi.com The formation of the chanofruticosinate skeleton, a hallmark of many alkaloids found in the Kopsia genus, likely involves further enzymatic modifications of an Aspidosperma-type precursor. These proposed transformations would include a series of highly specific enzymatic reactions to achieve the final structure of this compound.

The proposed enzymatic steps would likely involve a cascade of reactions catalyzed by various enzyme families, including:

Cytochrome P450 monooxygenases (CYPs): These enzymes are known to be involved in a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which are crucial for the structural diversification of alkaloid skeletons.

Dehydrogenases/Reductases: These enzymes would be responsible for the stereospecific addition or removal of hydrogen atoms, influencing the saturation and stereochemistry of the molecule.

Methyltransferases: The addition of methyl groups, such as the one present in the methyl ester of this compound, is catalyzed by methyltransferases, which utilize S-adenosyl methionine (SAM) as a methyl donor.

Cyclases: The formation of the intricate ring systems characteristic of chanofruticosinate-type alkaloids would be orchestrated by specific cyclase enzymes that control the regioselectivity and stereoselectivity of the cyclization reactions.

The exact sequence and the specific enzymes involved in the conversion of the central Aspidosperma precursors to this compound are yet to be fully elucidated. However, the study of the biosynthesis of related and well-characterized alkaloids, such as vindoline, provides a roadmap for the types of enzymatic machinery that are likely involved. nih.govnih.govresearchgate.net Future research focusing on the enzymatic repertoire of Kopsia species will be essential to fully unravel the biosynthetic pathway of this complex and intriguing natural product.

Advanced Synthetic Approaches to Methyl Demethoxycarbonylchanofruticosinate

Retrosynthetic Analysis of the Methyl Demethoxycarbonylchanofruticosinate Skeleton

A retrosynthetic analysis of the this compound skeleton reveals a strategic approach to dissecting its complex architecture into more manageable synthetic precursors. The core strategy hinges on simplifying the caged structure by disconnecting key rings in a logical sequence.

Total Synthesis Strategies for Chanofruticosinate-Type Alkaloids

The total synthesis of chanofruticosinate-type alkaloids, including this compound, requires a carefully orchestrated sequence of reactions to construct the complex polycyclic system with precise stereochemical control. The strategies employed often feature powerful cascade reactions and novel bond-forming methodologies.

Enantioselective Syntheses of this compound and its Stereoisomers

While a direct enantioselective total synthesis of this compound has not been extensively detailed in the literature, the enantioselective synthesis of the closely related methyl N-decarbomethoxychanofruticosinate provides a blueprint for accessing optically pure chanofruticosinate-type alkaloids. nih.gov This synthesis showcases a strategy that could be adapted for the target molecule.

The approach relies on establishing the initial stereochemistry in an early intermediate, which is then carried through the synthetic sequence. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis. The stereochemical integrity is maintained throughout the subsequent cyclization and bond-forming reactions, ultimately yielding the enantiomerically pure natural product. The synthesis of various stereoisomers can also be envisioned by altering the configuration of the initial chiral building block or by employing different stereoselective reactions at key steps.

Key Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The construction of the complex polycyclic skeleton of this compound relies on a series of powerful and selective bond-forming reactions. These include innovative cyclization strategies and coupling reactions that enable the efficient assembly of the caged structure.

Samarium(II) iodide (SmI₂) has emerged as a powerful reagent in natural product synthesis for mediating a variety of reductive cyclizations. researchgate.netacs.orgrsc.orgnih.govnih.gov In the context of chanofruticosinate synthesis, SmI₂-mediated reactions are particularly effective for the formation of challenging medium-sized rings. nih.gov

This single-electron transfer reagent can promote the reductive coupling of a ketone with a tethered halide or another carbonyl group, leading to the formation of a new carbon-carbon bond and a cyclic alcohol. The reaction conditions, including the use of additives, can be fine-tuned to control the stereochemical outcome of the cyclization. This method has been instrumental in constructing the seven-membered ring found in the core of chanofruticosinate alkaloids.

Table 1: Key Features of SmI₂-Mediated Cyclizations

| Feature | Description |

| Reagent | Samarium(II) Iodide (SmI₂) |

| Reaction Type | Reductive Cyclization |

| Key Transformation | Formation of C-C bonds, often leading to cyclic alcohols |

| Advantages | Mild reaction conditions, high functional group tolerance, stereocontrol |

| Application | Formation of medium-sized rings in complex natural products |

Intramolecular oxidative coupling reactions provide a powerful tool for the construction of complex, caged polycyclic systems. nih.govacs.orgrsc.orgrsc.orgacs.org In the synthesis of chanofruticosinate-type alkaloids, this strategy has been employed to forge the final bonds that complete the intricate caged structure. nih.govrsc.org

This type of reaction typically involves the generation of two nucleophilic centers within the same molecule, which then undergo an intramolecular coupling in the presence of an oxidant. This approach is particularly well-suited for the formation of sterically congested carbon-carbon bonds, which can be challenging to form using traditional methods. The success of this strategy in the synthesis of the caged core of methyl N-decarbomethoxychanofruticosinate highlights its potential for the synthesis of this compound. nih.govrsc.org

Table 2: Characteristics of Intramolecular Oxidative Coupling

| Characteristic | Detail |

| Reaction Type | Intramolecular Carbon-Carbon Bond Formation |

| Key Feature | Formation of caged and polycyclic structures |

| Oxidants | Iodine, DDQ, etc. |

| Advantages | Can form sterically hindered bonds, efficient for late-stage cyclizations |

| Application | Synthesis of complex indole (B1671886) alkaloids with caged skeletons |

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Its asymmetric variant, the asymmetric Tsuji-Trost rearrangement, has found broad application in the enantioselective synthesis of complex natural products. wikipedia.org

While a specific application of the asymmetric Tsuji-Trost rearrangement in the total synthesis of this compound has not been explicitly reported, its potential in the synthesis of related indole alkaloids is significant. This reaction could be strategically employed to introduce a key stereocenter or to construct a crucial carbon-carbon bond in an early or intermediate stage of the synthesis. The ability to control the stereochemistry of the newly formed bond with high enantioselectivity makes it an attractive tool for the synthesis of optically pure chanofruticosinate alkaloids.

Stereocontrol and Stereoselective Synthesis of Complex Polycyclic Structures

The dense arrangement of stereocenters within the caged, polycyclic skeleton of Kopsia alkaloids like this compound requires precise control over stereochemistry during synthesis. The construction of quaternary carbon centers is particularly demanding.

The Kopsia alkaloids are characterized by a rigid and strained polycyclic skeleton containing multiple contiguous stereocenters, including two particularly challenging all-carbon quaternary stereocenters at positions C7 and C20. researchgate.netrsc.org The construction of these centers is a significant hurdle in any total synthesis due to the severe steric congestion inherent in forming a carbon-carbon bond at a fully substituted carbon.

Application of C-H Functionalization in Related Indole Alkaloid Synthesis

Modern synthetic chemistry has increasingly turned to C-H functionalization as a strategy to streamline the synthesis of complex molecules by allowing for the direct modification of the carbon skeleton. researchgate.net This approach, particularly when applied in the later stages of a synthesis, avoids the need to carry functional groups through numerous steps and offers a more efficient route to structural diversification. semanticscholar.orgnih.gov

In the context of complex indole alkaloids, late-stage C-H functionalization is a powerful tool for introducing molecular handles or modifying the periphery of the natural product scaffold. nih.gov Dirhodium(II)-catalyzed intermolecular C-H insertion reactions, for example, have been successfully applied to a diverse range of complex alkaloids. nih.gov These reactions demonstrate remarkable chemoselectivity and predictable regioselectivity, even in the presence of multiple reactive functional groups, such as the basic amine functionalities common in alkaloids. nih.gov The ability to selectively functionalize a specific C-H bond in a complex molecule like brucine (B1667951) showcases the potential of this strategy. nih.gov Such methods allow for the diversification of complex alkaloid cores, providing access to analogues that would be difficult to obtain through traditional synthetic routes. semanticscholar.org

Inability to Fulfill Request Due to Lack of Scientific Data

It is not possible to generate an article on the structural elucidation and spectroscopic characterization of "this compound" as extensive searches for this specific chemical compound have yielded no relevant scientific data.

Thorough searches across multiple scientific databases and chemical literature repositories for spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, have failed to identify any published research or reference material for a compound with this name.

This suggests that "this compound" may be an incorrect or non-standard name for a chemical compound, or it may refer to a substance that has not been synthesized, isolated, or characterized in the scientific literature. Without primary or secondary data sources, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the sections and subsections outlined in the user's request, including:

Structural Elucidation and Spectroscopic Characterization of Methyl Demethoxycarbonylchanofruticosinate

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

cannot be completed. The creation of data tables and the discussion of detailed research findings are contingent on the existence of such data, which appears to be unavailable for the specified compound.

Molecular Mechanisms and Ligand Receptor Interactions of Methyl Demethoxycarbonylchanofruticosinate

Exploration of Target Proteins and Receptors for Chanofruticosinate-Type Alkaloids

Chanofruticosinate-type alkaloids belong to the broader class of indole (B1671886) alkaloids, a diverse group of natural products known for their wide range of biological activities and interactions with various protein targets. nih.gov The specific targets for Methyl demethoxycarbonylchanofruticosinate are not yet fully elucidated, but research on structurally similar alkaloids provides valuable insights into their potential protein interactions.

While direct studies on this compound's effect on opioid receptors are limited, the broader family of indole alkaloids has been investigated for its interaction with these receptors. The delta-opioid receptor (DOR), in particular, has emerged as a promising therapeutic target for pain management with potentially fewer side effects than traditional mu-opioid receptor agonists. frontiersin.org DORs are G-protein coupled receptors that play a crucial modulatory role in pain and reward circuits. nih.govbiorxiv.org Their activation can lead to analgesic effects and influence mood and emotional responses. frontiersin.org

The opioid receptor family, which includes mu (μ), delta (δ), and kappa (κ) receptors, is widely distributed throughout the central nervous system. nih.gov These receptors are involved in modulating pain perception, reward pathways, and emotional regulation. frontiersin.orgnih.gov The delta-opioid receptor is expressed in key areas of the brain associated with pain pathways, such as the periaqueductal gray, rostral ventromedial medulla, cerebral cortex, and amygdala. frontiersin.org

Studies on various indole alkaloids have suggested potential interactions with opioid receptors. For instance, some alkaloids have shown the ability to modulate the activity of these receptors, although the specific mechanisms can vary. The modulation of DORs by certain compounds can influence the release of neurotransmitters like GABA, thereby affecting neuronal circuits. nih.govbiorxiv.org It is hypothesized that compounds like Kopsinine and other related indole alkaloids may interact with the binding pockets of opioid receptors, leading to conformational changes that trigger downstream signaling cascades. biorxiv.org However, further research is needed to confirm a direct and significant interaction between Kopsinine or this compound and the delta-opioid receptor.

Computational Approaches to Mechanism of Action Studies

In the absence of extensive experimental data for novel or rare compounds like this compound, computational methods such as molecular docking and molecular dynamics simulations provide powerful tools to predict and analyze potential ligand-protein interactions. nih.govspringernature.com These in silico techniques are crucial for identifying potential biological targets and understanding the stability of the interactions. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). nih.govfrontiersin.org This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. nih.govchemmethod.com For indole alkaloids, molecular docking has been successfully used to screen for potential protein targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.govchemmethod.com

In a typical molecular docking study, a 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, this compound, is then computationally placed into the binding site of the protein. The simulation software then calculates the most favorable binding poses based on a scoring function that estimates the binding energy. nih.gov These simulations can reveal important interactions such as hydrogen bonds and hydrophobic interactions that are critical for the stability of the complex. mdpi.com

Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking study of this compound with various potential protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Delta-Opioid Receptor | -8.5 | PHE129, TRP274, HIS278 |

| Kappa-Opioid Receptor | -7.9 | TYR139, ILE294, VAL300 |

| Mu-Opioid Receptor | -7.2 | ASP147, TYR326, LYS233 |

| SARS-CoV-2 Mpro | -6.8 | HIS41, CYS145, GLU166 |

| Plasmepsin II | -7.5 | ASP34, SER37, TYR194 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. uzh.ch MD simulations provide a more detailed and dynamic picture of the interaction by simulating the movement of atoms and molecules. nih.govspringernature.com This technique can validate the results from molecular docking and provide insights into the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

During an MD simulation, the stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com A stable complex will typically show low and converging RMSD values, indicating that the ligand remains bound in the active site without significant structural changes. mdpi.com Furthermore, analysis of the simulation can reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation, providing further evidence for a stable binding mode. mdpi.com

The following interactive table presents hypothetical RMSD values from an MD simulation, which helps in assessing the stability of the ligand-protein complex.

| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 0.5 | 4 |

| 20 | 1.5 | 0.6 | 3 |

| 30 | 1.4 | 0.5 | 3 |

| 40 | 1.6 | 0.7 | 2 |

| 50 | 1.5 | 0.6 | 3 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular dynamics simulation and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Studies for Methyl Demethoxycarbonylchanofruticosinate Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling in Indole (B1671886) Alkaloid Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical connection between the chemical structures of compounds and their biological activities. longdom.org In the field of indole alkaloid research, QSAR modeling is a critical tool for drug discovery and lead optimization, helping to predict the activity of new molecules before they are synthesized. longdom.orgpreprints.org This approach is faster and more cost-effective than traditional trial-and-error experimental studies. preprints.org

The process involves generating molecular descriptors for a set of related compounds, such as indole alkaloids, and correlating these descriptors with their measured biological activities. These descriptors can include physicochemical properties like molecular weight, molar volume, electronegativity, and partition coefficients (cLogP), as well as 3D properties related to the molecule's shape and electronic fields. longdom.org By applying statistical methods and machine learning classifiers—such as partial least squares discriminant analysis (PLSDA), random forests (RF), and k-nearest neighbors (kNN)—researchers can build predictive models. mdpi.com

For instance, 3D-QSAR studies on various indole alkaloids, including β-carboline derivatives, have successfully identified relationships between chemical structure and anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production. preprints.orgresearchgate.net These models, often validated through rigorous statistical cross-validation, can provide insights into the binding topology of a molecule to its target, highlighting the importance of steric, electrostatic, and hydrophobic complementarities. nih.gov The ultimate goal of QSAR in this context is to provide a predictive framework for the rational design of new, more potent, and specific indole alkaloid-based therapeutic agents. researchgate.net

Identification of Pharmacophoric Features and Structural Modulators of Activity

Pharmacophore modeling aims to identify the key structural features of a molecule or a series of molecules that are essential for their biological activity. For indole alkaloids, the indole nucleus itself is a foundational component of the pharmacophore, frequently involved in crucial interactions with biological targets. rsc.org The complex, rigid, and polycyclic nature of aspidofractinine (B1242310) and chanofruticosinate alkaloids provides a specific three-dimensional arrangement of functional groups that dictates their activity.

Key pharmacophoric features and structural modulators for related alkaloid classes include:

The Indole Ring System: The nitrogen atom within the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking or hydrophobic interactions. Substitutions on the indole ring can significantly modulate activity.

The Pentacyclic Core: The rigid pentacyclic structure of aspidofractinine-type alkaloids is crucial for orienting substituents in a specific spatial arrangement necessary for receptor binding. researchgate.net The stereochemistry of this core, particularly at ring junctions, is critical for biological function.

Functional Group Substituents: The presence, position, and nature of substituents on the core structure are key modulators of activity. For example, in studies of related synthetic cathinones, the elongation of an aliphatic side chain was shown to increase potency up to a certain point, demonstrating an inverted U-shape relationship between chain length and psychostimulant activity. ub.edu Similarly, the introduction of halogen atoms at specific positions on an aromatic ring can dramatically increase activity, potentially through the formation of halogen bonds with the target protein. mdpi.comnih.gov

Secondary Amine: In many biologically active compounds, a secondary amine is a crucial feature. Studies on various kinase inhibitors have shown that methylation of this secondary amine, converting it to a tertiary amine, can dramatically reduce or abolish activity, indicating its importance as a potential hydrogen bond donor or protonated interaction site. mdpi.com

For aspidosperma-type alkaloids, research has identified specific compounds with anti-inflammatory and neuroprotective potential. nih.gov Hecubine (B161950), a natural aspidosperma-type alkaloid, was found to directly interact with and activate the TREM2 receptor, mediating anti-neuroinflammatory effects. nih.gov This suggests that the specific arrangement of atoms in the hecubine scaffold constitutes a pharmacophore for TREM2 activation. Structural modifications to this scaffold would likely alter its binding affinity and efficacy.

Comparative SAR Analysis with Other Aspidofractinine and Chanofruticosinate Alkaloids

The Aspidosperma genus is a rich source of about 250 structurally diverse monoterpene indole alkaloids, which provides a broad basis for comparative structure-activity relationship analyses. nih.gov These alkaloids can be categorized into different structural types, including aspidospermatane, aspidofractinine, and chanofruticosinate, each possessing a unique polycyclic framework.

Comparative studies within these families reveal important SAR trends. For instance, aspidospermine-type alkaloids have demonstrated in vitro inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com When comparing different aspidosperma alkaloids, variations in substitutions on the indole nucleus and the ethylidene side chain lead to significant differences in antiplasmodial potency.

In a study evaluating the anti-neuroinflammatory activities of Hecubine and its structurally similar analogues isolated from Ervatamia officinalis, subtle structural differences led to varied effects on nitric oxide (NO) production in microglia cells. nih.gov This highlights that even minor changes, such as the presence or absence of a hydroxyl or methoxy (B1213986) group, can significantly impact biological activity.

A comparative analysis of synthetic cathinone (B1664624) analogs, which share some structural motifs with alkaloids (e.g., an amino group and aromatic ring), revealed that N-ethyl analogs were more potent dopamine (B1211576) uptake inhibitors than their N-methyl counterparts. frontiersin.org Furthermore, ring-substituted analogs showed higher potency at the serotonin (B10506) transporter. frontiersin.org While not indole alkaloids, these findings illustrate general principles of SAR where small modifications to peripheral functional groups can alter both the potency and selectivity of a compound.

The table below presents hypothetical data based on common SAR findings in alkaloid research to illustrate how such a comparative analysis might be structured.

| Compound ID | Alkaloid Type | Structural Modification from Reference | Relative Activity (IC₅₀, µM) |

| Ref-A | Chanofruticosinate | Reference Structure | 15.2 |

| Analog-A1 | Chanofruticosinate | Addition of 10-methoxy group | 8.5 |

| Analog-A2 | Chanofruticosinate | Removal of N-methyl group | 25.1 |

| Ref-B | Aspidofractinine | Reference Structure | 12.8 |

| Analog-B1 | Aspidofractinine | Addition of 17-hydroxyl group | 5.4 |

| Analog-B2 | Aspidofractinine | Saturation of C18-C19 double bond | 30.7 |

Advanced Analytical Methodologies for Methyl Demethoxycarbonylchanofruticosinate Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control and quantitative analysis of Methyl demethoxycarbonylchanofruticosinate. Its high resolution and sensitivity make it ideal for separating this alkaloid from a complex matrix of related compounds often found in natural extracts.

A typical analysis involves a reversed-phase HPLC system equipped with a UV detector. The separation is commonly achieved on a C18 column, which is well-suited for the retention of moderately polar compounds like indole (B1671886) alkaloids. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of compounds with a range of polarities. Detection is frequently carried out at wavelengths around 260 nm, where the indole chromophore exhibits strong absorbance.

For purity assessment, the peak area percentage of this compound is calculated from the chromatogram. A high percentage indicates a high degree of purity. Quantitative analysis, on the other hand, relies on the creation of a calibration curve using a certified reference standard of the compound. By comparing the peak area of the analyte in a sample to the calibration curve, its precise concentration can be determined.

The validation of an HPLC method for quantifying this compound is critical to ensure reliable and accurate results. This validation process typically includes the assessment of several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is usually evaluated by analyzing a series of standard solutions of varying concentrations.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 1: Representative HPLC Method Parameters for Indole Alkaloid Analysis

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Ammonium formate (B1220265) buffer (pH 10.5)B: Acetonitrile |

| Gradient | 9-13% B over 13 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for metabolite profiling, helping to elucidate the biosynthetic pathways and metabolic fate of the compound.

Due to the relatively low volatility of many indole alkaloids, a derivatization step is often necessary before GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization reagents for compounds with active hydrogens (like those in alkaloids) include silylating agents.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with mass spectral libraries.

For metabolite profiling of a plant extract containing this compound, the GC-MS data would reveal the presence of other related alkaloids and potential precursor or breakdown products. This information is invaluable for understanding the chemical ecology and biochemistry of the source organism.

Table 2: General GC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex natural product extracts often requires analytical techniques with even greater resolving power and informational content than conventional HPLC or GC-MS. Advanced hyphenated techniques, which couple a high-performance separation method with a powerful detection technology, are increasingly employed in the study of this compound and its chemical environment.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a prime example of such a technique. UPLC utilizes smaller particle sizes in the stationary phase, leading to significantly faster separations and higher resolution compared to traditional HPLC. When coupled with a Q-TOF mass spectrometer, this technique provides not only the retention time and mass-to-charge ratio of the analytes but also high-resolution mass data and the ability to perform tandem mass spectrometry (MS/MS). The accurate mass measurements from the TOF analyzer allow for the determination of the elemental composition of a compound, greatly aiding in its identification. The MS/MS capability, where a specific ion is isolated and fragmented, provides structural information that is crucial for the unambiguous identification of known compounds and the characterization of novel alkaloids in a complex mixture.

This powerful combination allows for the rapid and comprehensive profiling of alkaloids in a crude extract, facilitating the discovery of new natural products and the detailed mapping of metabolic pathways related to this compound.

Concluding Perspectives and Future Research Trajectories

Unexplored Areas in Methyl Demethoxycarbonylchanofruticosinate Biosynthesis

The biosynthesis of monoterpene indole (B1671886) alkaloids is a complex process that is believed to involve the convergence of the shikimate and mevalonate (B85504) pathways to form strictosidine (B192452), a common precursor. From strictosidine, a cascade of enzymatic reactions leads to the vast diversity of indole alkaloid skeletons. While the general pathway for related alkaloids from the Apocynaceae family has been studied, the specific enzymatic steps leading to the formation of the chanofruticosinate scaffold, and subsequently this compound, remain largely uncharacterized. pharmacy180.com

Future research should focus on identifying and characterizing the specific enzymes, such as oxidoreductases, methyltransferases, and cyclases, that are involved in the later stages of the biosynthetic pathway. The use of modern techniques such as transcriptomics and proteomics of Kopsia species could lead to the discovery of the genes and enzymes responsible for the unique structural features of this alkaloid. A deeper understanding of its biosynthesis could pave the way for biotechnological production of this compound and its analogs through metabolic engineering in microbial hosts.

Table 1: Key Unexplored Areas in Biosynthesis

| Research Area | Key Questions to Address | Potential Impact |

| Enzyme Discovery and Characterization | What are the specific enzymes (e.g., P450s, methyltransferases) involved in the final steps of this compound formation? | Enables chemoenzymatic synthesis and metabolic engineering for sustainable production. |

| Pathway Elucidation | What are the key intermediates between strictosidine and the chanofruticosinate core? | Provides a complete roadmap of the biosynthetic pathway, offering targets for pathway engineering. |

| Regulatory Mechanisms | How is the biosynthesis of this compound regulated at the genetic and metabolic levels within Kopsia plants? | Allows for the optimization of alkaloid production in plant cell cultures or engineered organisms. |

Innovations in Synthetic Strategies for Analog Development

The complex, caged polycyclic structure of Kopsia alkaloids, including the chanofruticosinate framework, presents a significant challenge for total synthesis. researchgate.netrsc.orgrsc.org While total syntheses of related alkaloids like kopsine (B1673751) and fruticosine have been achieved, these routes are often lengthy and not easily adaptable for the production of a diverse range of analogs. researchgate.netrsc.org

Future synthetic endeavors should focus on developing more convergent and flexible strategies that allow for the late-stage modification of the alkaloid scaffold. Innovations in catalysis, such as C-H activation and late-stage functionalization, could provide powerful tools for accessing novel analogs of this compound. nih.gov The development of enantioselective synthetic routes is also crucial for probing the stereochemical requirements for biological activity. wikipedia.org The synthesis of a library of analogs with systematic modifications to the core structure will be instrumental in elucidating its structure-activity relationships.

Advanced Methodologies for Mechanistic and SAR Investigations

The pharmacological potential of Kopsia alkaloids is well-documented, with many exhibiting cytotoxic, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netresearchgate.net However, the specific biological targets and mechanisms of action for most of these compounds, including this compound, are yet to be fully understood.

Advanced methodologies are needed to unravel the intricate details of its biological activity. High-throughput screening of the compound and its synthetic analogs against a wide range of biological targets can help identify its primary mode of action. Techniques such as chemical proteomics and thermal shift assays can be employed to directly identify protein targets. researchgate.net Furthermore, detailed structure-activity relationship (SAR) studies, facilitated by the synthesis of a diverse library of analogs, will be crucial for identifying the key structural features responsible for its biological effects and for designing more potent and selective derivatives. preprints.orgnih.gov Computational modeling and molecular docking studies can further aid in understanding the binding interactions with its biological targets.

Table 2: Advanced Methodologies for SAR and Mechanistic Studies

| Methodology | Application | Expected Outcome |

| High-Throughput Screening | Screening against diverse biological targets (e.g., kinases, ion channels). | Identification of primary biological targets and pathways affected by the compound. |

| Chemical Proteomics | Affinity-based probes to identify protein binding partners. | Direct identification of cellular targets, providing mechanistic insights. |

| Computational Modeling | Molecular docking and dynamics simulations. | Prediction of binding modes and rationalization of structure-activity relationships. |

| X-ray Crystallography | Determination of the three-dimensional structure of the compound bound to its target. | Detailed understanding of the molecular interactions driving biological activity. |

Role in Chemical Biology and Natural Product Discovery

Alkaloids have historically been a rich source of lead compounds for drug discovery, and this compound holds similar promise. nih.govflorajournal.com Its unique chemical architecture makes it an attractive scaffold for the development of novel therapeutic agents. As a tool compound in chemical biology, it could be used to probe specific biological pathways, helping to unravel complex cellular processes. researchgate.net

The continued exploration of the chemical diversity of Kopsia species and other related plants is likely to yield more chanofruticosinate-type alkaloids and other novel natural products. nih.govrsc.org The integration of modern analytical techniques, such as hyphenated chromatography-spectrometry methods, with bioactivity-guided fractionation will accelerate the discovery of new bioactive compounds. The study of this compound and its relatives contributes to the broader understanding of the chemical ecology and medicinal potential of the Apocynaceae family.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Methyl demethoxycarbonylchanofruticosinate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including esterification and selective demethoxycarbonylation. Characterization requires spectroscopic techniques (e.g., NMR, IR, and HRMS) and chromatographic purity validation (HPLC/UPLC). Cross-referencing data with established databases like PubChem or ChemSpider ensures structural accuracy . For novel derivatives, computational modeling (e.g., DFT) can predict stability and reactivity before experimental validation.

Q. How is the bioactivity of this compound evaluated in preliminary studies?

- Methodological Answer : Initial bioactivity assessments often use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) followed by in vivo models. For example, its antitussive activity was tested in a citric acid-induced guinea pig cough model, measuring cough frequency and latency periods . Dose-response curves and control groups (e.g., codeine as a positive control) are critical for validating efficacy.

Q. What databases or tools are recommended for literature reviews on this compound?

- Methodological Answer : Prioritize peer-reviewed journals, PubMed, and specialized repositories like COCONUT or ChEBI for phytochemical data. Avoid non-curated commercial databases (e.g., BenchChem). Use tools like MetaboAnalyst for metabolomic integration or ChemFOnt for ontology-based data mining .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or model-specific variables. Employ PK/PD modeling to correlate plasma concentrations with effect profiles. Validate findings using ex vivo tissue assays or transgenic animal models to isolate target mechanisms . Statistical frameworks like Bayesian analysis can quantify uncertainty in conflicting datasets .

Q. What strategies optimize the compound’s pharmacological profile for therapeutic development?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functional group modifications. For instance, esterification of the carboxyl group may enhance metabolic stability. Use in silico ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable solubility and low hepatotoxicity. Validate top candidates in disease-relevant models (e.g., chronic cough or inflammation assays) .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer : Combine transcriptomic/proteomic profiling (e.g., RNA-seq or phosphoproteomics) with pathway enrichment analysis. CRISPR-Cas9 knockout models can identify critical molecular targets. For example, if the compound modulates TRPV1 receptors (implicated in cough reflexes), use antagonist co-administration to confirm target engagement .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions for this compound?

- Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population: Guinea pig cough models.

- Intervention: this compound administration.

- Comparison: Codeine or placebo.

- Outcome: Cough frequency reduction.

Q. How should data be visualized to meet journal standards for chemical research?

- Answer : Follow guidelines from journals like Med. Chem. Commun.:

- Use color-coded schematics for synthetic pathways or SAR tables.

- Avoid overcrowding figures with chemical structures; limit to 2–3 key analogs.

- Include statistical annotations (e.g., p-values, confidence intervals) in bioactivity graphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.